Structural Elucidation and Stereochemical Configuration
Epi-saquinavir is a stereoisomer of the HIV-1 protease inhibitor saquinavir, distinguished by the inversion of chiral centers within its molecular framework. The parent compound, saquinavir mesylate (C38H50N6O5·CH4O3S), features multiple defined stereocenters critical for its biological activity [9]. Epi-saquinavir arises from the epimerization at the hydroxyethylene scaffold, specifically at the P1' position residue responsible for protease active-site docking. This alteration modifies the molecule's three-dimensional topology, as confirmed by NMR spectroscopy and X-ray crystallography [8] [9].
The stereochemical configuration of saquinavir is designated as (3S,4aS,8aS) for the decahydroisoquinoline component and (2S) for the amino acid backbone. Epimerization typically targets the L-asparaginyl-derived moiety, converting the α-carbon from S to R configuration. This disrupts the hydrogen-bonding network essential for binding the protease's catalytic aspartate residues (Asp25/Asp25') [5] [9]. Computational models reveal that the epimer's altered stereochemistry increases the distance between the inhibitor's carbonyl oxygen and the enzyme's catalytic residues from 2.8 Å to >4.0 Å, severely impairing binding [5].
Table 1: Stereochemical Descriptors of Saquinavir vs. Epi-Saquinavir
Chiral Center | Saquinavir Configuration | Epi-Saquinavir Configuration |
---|
Decahydroisoquinoline C3 | S | S |
Hydroxyethylene Core | R | S (inverted) |
Asparaginyl α-Carbon | S | R (inverted) |
Benzyl Hydroxyl | S | S |
Synthetic Pathways for Epimerization and Derivative Design
The synthesis of epi-saquinavir leverages acid/base-catalyzed epimerization under controlled conditions. Saquinavir’s peptide-like bonds render it susceptible to racemization at specific residues when exposed to:
- Alkaline media (pH >9) at 50–70°C, facilitating proton abstraction at α-carbons [3]
- Metal ion catalysis (e.g., Cu2+), which stabilizes enolate intermediates during stereoinversion [8]
A targeted synthetic route involves:
- Selective deprotection of the N-terminal benzyl group using trifluoroacetic acid
- Racemization of the asparaginyl residue using 1-hydroxybenzotriazole (HOBt) and diisopropylethylamine (DIPEA) in DMF
- Chromatographic separation (HPLC or chiral column) to isolate the R-epimer [8] [9]
Advanced strategies employ asymmetric synthesis to rebuild the epimer from L- or D-asparagine precursors. One approach couples a D-Asn-derived fragment with the intact decahydroisoquinoline moiety via peptide coupling agents like HATU. This bypasses the need for separation, achieving >98% stereopurity [3] [8].
Comparative Analysis of Physicochemical Properties: Epi-Saquinavir vs. Parent Compound
Epi-saquinavir exhibits marked differences in physicochemical behavior due to altered molecular packing and polarity:
Solubility and Lipophilicity
- Aqueous solubility: Epi-saquinavir shows 1.8-fold lower solubility (0.12 mg/mL vs. 0.22 mg/mL for saquinavir) at pH 7.4, attributed to disrupted crystal lattice stability [9]
- logP: Increased from 4.1 (saquinavir) to 4.6 (epi-saquinavir), indicating higher lipophilicity due to reduced hydration shell stability [1] [9]
Solid-State Properties
- Melting point: Epi-saquinavir melts at 238–240°C (decomp), notably higher than saquinavir’s 234°C, suggesting stronger crystal lattice forces [9]
- Hygroscopicity: Both compounds exhibit low hygroscopicity (<0.1% w/w water absorption at 80% RH), critical for formulation stability [9]
Ionization Constants
- pKa: Both share similar ionization profiles (pKa 7.2 for tertiary amine; pKa 3.1 for carboxylic acid), confirming stereochemistry minimally impacts acidic/basic site dissociation [1]
Table 2: Key Physicochemical Parameters
Property | Saquinavir | Epi-Saquinavir |
---|
Molecular Formula | C38H50N6O5 | C38H50N6O5 |
Molecular Weight (g/mol) | 670.84 | 670.84 |
logP (Octanol/Water) | 4.1 | 4.6 |
Aqueous Solubility (mg/mL) | 0.22 (pH 7.4) | 0.12 (pH 7.4) |
Melting Point (°C) | 234 (dec.) | 238–240 (dec.) |
Structure-Activity Relationship (SAR) Studies for Protease Binding Affinity
The antiviral efficacy loss in epi-saquinavir stems from disrupted stereocomplementarity with HIV-1 protease’s chiral binding pocket. Key SAR insights include:
Hydrogen Bonding Perturbations
- Saquinavir forms bidentate hydrogen bonds between its carbonyl groups and the protease’s Ile50/50' amide groups (distance: 2.7 Å). Epi-saquinavir’s stereoinversion elongates these bonds to 3.8 Å, reducing interaction energy by 4.2 kcal/mol [5] [7]
- The epimer’s inverted hydroxyethylene moiety loses critical Van der Waals contacts with Val82 and Ala28, contributing to a 300-fold reduction in inhibitory potency (IC50 = 2.7 μM vs. 9 nM for wild-type) [5] [7]
Resistance Implications
- Molecular dynamics simulations reveal epi-saquinavir fails to stabilize the protease flaps in the closed conformation. The root-mean-square fluctuation (RMSF) of flap residues Gly48-Gly52 increases by 1.8 Å compared to saquinavir-bound protease, enabling substrate access [5]
- The L38HL mutation in HIV-1 subtype C protease exacerbates this effect, widening the binding cleft by 4.5 Å and reducing epi-saquinavir’s binding free energy by ΔG = -6.3 kcal/mol versus -10.9 kcal/mol for saquinavir [5]
Thermodynamic Binding Profiles
- Isothermal titration calorimetry: Saquinavir binding is entropy-driven (ΔS = +12.3 cal/mol·K), while epi-saquinavir shows unfavorable entropy (ΔS = -3.1 cal/mol·K), indicating rigidification of the protease upon incorrect ligand docking [7]